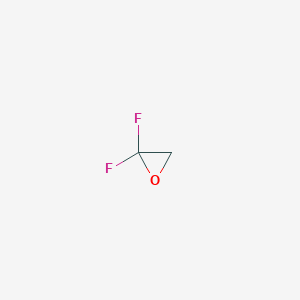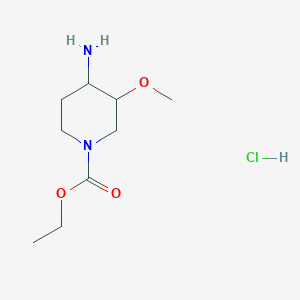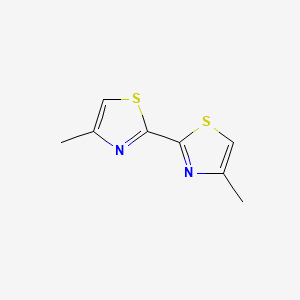
H-Tyr(PO3H2)-Val-Asn-Val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” is a synthetic peptide designed to interact with the SH2 domain of the growth factor receptor-bound protein 2 (Grb2). This interaction is crucial in cellular signaling pathways, particularly those involved in cell growth, differentiation, and survival. The ligand contains a phosphorylated tyrosine residue, which is essential for its binding affinity and specificity to the SH2 domain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid, usually protected by a temporary protecting group, is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Phosphorylation: The tyrosine residue is phosphorylated using a phosphoramidite reagent.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
The “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” undergoes several types of chemical reactions:
Phosphorylation: The addition of a phosphate group to the tyrosine residue.
Dephosphorylation: The removal of the phosphate group, often catalyzed by phosphatases.
Peptide Bond Formation: The formation of amide bonds between amino acids during synthesis.
Common Reagents and Conditions
Phosphorylation: Phosphoramidite reagents, typically in the presence of a base such as diisopropylethylamine (DIPEA).
Dephosphorylation: Phosphatases such as alkaline phosphatase.
Peptide Bond Formation: Coupling reagents like DIC and HOBt.
Major Products Formed
Phosphorylated Peptide: The primary product with a phosphorylated tyrosine residue.
Dephosphorylated Peptide: A secondary product formed under dephosphorylation conditions.
Wissenschaftliche Forschungsanwendungen
The “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigates cellular signaling pathways involving the Grb2 protein.
Medicine: Potential therapeutic agent targeting signaling pathways in diseases such as cancer.
Industry: Utilized in the development of diagnostic assays and research tools.
Wirkmechanismus
The ligand exerts its effects by binding to the SH2 domain of the Grb2 protein. This binding is mediated by the phosphorylated tyrosine residue, which interacts with specific amino acid residues in the SH2 domain. The binding event triggers downstream signaling pathways involved in cell growth and differentiation. The molecular targets include receptor tyrosine kinases and other signaling proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphopeptides: Peptides containing phosphorylated serine or threonine residues.
Non-phosphorylated Peptides: Peptides lacking the phosphate group on the tyrosine residue.
Uniqueness
The “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” is unique due to its specific interaction with the Grb2 SH2 domain, mediated by the phosphorylated tyrosine residue. This specificity distinguishes it from other phosphopeptides and non-phosphorylated peptides, making it a valuable tool in studying Grb2-mediated signaling pathways.
Eigenschaften
Molekularformel |
C23H36N5O10P |
|---|---|
Molekulargewicht |
573.5 g/mol |
IUPAC-Name |
2-[[4-amino-2-[[2-[[2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H36N5O10P/c1-11(2)18(22(32)26-16(10-17(25)29)21(31)28-19(12(3)4)23(33)34)27-20(30)15(24)9-13-5-7-14(8-6-13)38-39(35,36)37/h5-8,11-12,15-16,18-19H,9-10,24H2,1-4H3,(H2,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)(H2,35,36,37) |
InChI-Schlüssel |
LFCOMFIDVQJRLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B12103328.png)







![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)
![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)


![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)
